Product packaging for 1,3-Dimethyl-3-phenylpiperazine(Cat. No.:CAS No. 1482387-71-2)

1,3-Dimethyl-3-phenylpiperazine

Cat. No.: B2473610
CAS No.: 1482387-71-2
M. Wt: 190.29
InChI Key: HFTTUYYCBKAFQF-UHFFFAOYSA-N
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Description

1,3-Dimethyl-3-phenylpiperazine is a chemical compound with the molecular formula C12H18N2 and is a member of the phenylpiperazine class of organic compounds . Piperazine derivatives are of significant interest in medicinal and organic chemistry due to their versatile binding properties and presence in pharmacologically active molecules. They are frequently employed as key building blocks in the synthesis of more complex compounds and are prevalent in research targeting the central nervous system . The phenylpiperazine scaffold is a common structural feature in compounds studied for a wide range of biological activities. For instance, various substituted phenylpiperazines have been rationally designed and synthesized as potential topoisomerase II inhibitors for anticancer research, demonstrating cytotoxic activity comparable to known chemotherapeutic agents . Other research applications for phenylpiperazine-based compounds include their use as nicotinic acetylcholine receptor (nAChR) agonists in neurological and inflammation studies . The specific stereochemistry and substitution pattern on the piperazine ring, such as the methyl groups on the 1 and 3 positions of this compound, can profoundly influence its physicochemical properties and interaction with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, as compounds in this class can be toxic .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2 B2473610 1,3-Dimethyl-3-phenylpiperazine CAS No. 1482387-71-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-3-phenylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-12(10-14(2)9-8-13-12)11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTTUYYCBKAFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1482387-71-2
Record name 1,3-dimethyl-3-phenylpiperazine
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Ii. Advanced Synthetic Methodologies and Chemical Transformations of 1,3 Dimethyl 3 Phenylpiperazine and Analogues

Strategic Approaches to the Synthesis of 1,3-Dimethyl-3-phenylpiperazine

The preparation of this compound has been approached through several multi-step synthetic routes. Historically, a common method involved the methylation of a 2-phenylpiperazine (B1584378) precursor. This process often started with the reaction of ethyl α-bromophenylacetate and ethylenediamine (B42938) to produce 2-oxo-3-phenylpiperazine. This intermediate was then reduced using a powerful reducing agent like lithium aluminium hydride (LiAlH₄) to yield 2-phenylpiperazine, which was subsequently methylated. google.com However, this final methylation step was notoriously non-selective, leading to a mixture of products including the desired 1-methyl-3-phenylpiperazine (B26559), unreacted 2-phenylpiperazine, and the undesired by-product 1,4-dimethyl-2-phenylpiperazine, which required extensive purification. google.com

Another reported pathway involves the reaction of styrene (B11656) oxide with N-methylethanolamine. However, this route can also result in the formation of isomeric impurities. More contemporary and selective methods have been developed to overcome these challenges, often employing protecting groups to direct the reaction to the desired outcome. arkat-usa.orgresearchgate.net

A notable process for preparing highly pure 1-methyl-3-phenylpiperazine utilizes 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine as a novel intermediate. google.com This route involves the methylation of 4-benzyl-2-oxo-3-phenylpiperazine, followed by reduction and subsequent deprotection to yield the final product. google.com

The synthesis of phenylpiperazine derivatives, in general, can involve sequential reactions such as sulfonylation, reduction, alkylation, and cyclization. nih.gov For instance, a synthetic route can begin with the sulfonylation of a substituted aniline (B41778), followed by reduction, alkylation with an alkyl halide, cyclization with bis(2-chloroethyl)amine (B1207034) hydrochloride, and finally, N-substitution on the piperazine (B1678402) ring. nih.gov

A significant hurdle in the synthesis of this compound and its analogues is achieving high regioselectivity and stereochemical control. The direct methylation of 2-phenylpiperazine is a prime example of a non-selective reaction, yielding a mixture of N-methylated products. researchgate.net This lack of selectivity arises from the presence of two secondary amine groups on the piperazine ring, both of which are susceptible to methylation.

To address this, strategies involving protecting groups have been successfully employed. By selectively protecting one of the nitrogen atoms, the methylation can be directed to the unprotected nitrogen. For example, the N4 position of 2-oxo-3-phenylpiperazine can be protected with a benzyl (B1604629) group to form 4-benzyl-2-oxo-3-phenylpiperazine. This allows for the selective methylation of the N1 position. Subsequent reduction of the oxo group and removal of the benzyl protecting group yields the desired 1-methyl-3-phenylpiperazine.

Another approach to control regioselectivity involves the use of specific intermediates. For instance, the synthesis starting from N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine was found to produce the byproduct 1-methyl-2-phenylpiperazine (B3023066) due to non-selectivity in the preparation of the starting material. researchgate.net The development of new intermediates, such as 4-protected-1-alkyl-2-oxo-3-phenylpiperazines, has been instrumental in achieving selective synthesis. arkat-usa.orgresearchgate.net

The use of novel intermediates, particularly 4-protected-1-alkyl-2-oxo-3-phenylpiperazines, has revolutionized the selective synthesis of 1-alkyl-3-phenylpiperazines, including this compound. arkat-usa.orgresearchgate.net These strategies offer a more controlled and efficient pathway to the desired product.

Two primary methods have been described utilizing these intermediates: arkat-usa.orgresearchgate.net

Method 1: Reduction followed by Deprotection. In this approach, a 4-protected-1-alkyl-2-oxo-3-phenylpiperazine is first reduced, typically with a reducing agent like lithium aluminium hydride (LiAlH₄), to convert the oxo group to a methylene (B1212753) group. This is followed by the removal of the protecting group to yield the final 1-alkyl-3-phenylpiperazine. arkat-usa.orgresearchgate.net

Method 2: Deprotection followed by Reduction. This alternative sequence involves first removing the protecting group from the 4-protected-1-alkyl-2-oxo-3-phenylpiperazine to give a 1-alkyl-2-oxo-3-phenylpiperazine. This intermediate is then reduced to afford the desired 1-alkyl-3-phenylpiperazine. arkat-usa.orgresearchgate.net

The choice of protecting group is crucial. Common protecting groups include benzyl (Bn) and tert-butoxycarbonyl (Boc). umich.edu The benzyl group can be removed by catalytic hydrogenation, for example, using palladium on carbon (Pd/C) with hydrogen gas. arkat-usa.orggoogle.com The Boc group is typically removed under acidic conditions, such as with 6N hydrochloric acid. researchgate.net

An industrially advantageous process for preparing highly pure 1-methyl-3-phenylpiperazine specifically highlights the use of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine. google.com This intermediate is prepared by the methylation of 4-benzyl-2-oxo-3-phenylpiperazine. google.com

The table below summarizes the synthesis of various 1-alkyl-3-phenylpiperazines using the 4-protected-1-alkyl-2-oxo-3-phenylpiperazine intermediate strategy.

EntryR GroupProtecting Group (P)MethodProductYield (%)
1CH₃BenzylReduction then Deprotection1-Methyl-3-phenylpiperazine (5a)85
2CH₂CH₃BenzylReduction then Deprotection1-Ethyl-3-phenylpiperazine (5b)82
3CH₂CH=CH₂BocReduction then Deprotection1-Allyl-3-phenylpiperazine (5c)80
4CH₃BenzylDeprotection then Reduction1-Methyl-3-phenylpiperazine (5a)88
5CH₂CH₃BenzylDeprotection then Reduction1-Ethyl-3-phenylpiperazine (5b)85

Data sourced from Rao et al. (2006). arkat-usa.orgresearchgate.net

Optimizing reaction conditions is paramount for maximizing yields and purity in the synthesis of this compound and its analogues. Key parameters that are often fine-tuned include the choice of reagents, solvents, temperature, and reaction time. researchgate.net

In the synthesis involving the intermediate 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine, the methylation step is typically carried out using a methylating agent like methyl iodide in the presence of a base such as sodium hydride in a solvent like N,N-dimethylformamide (DMF). arkat-usa.orggoogle.com The temperature for this step is generally maintained between 10°C and 25°C. google.com

The reduction of the oxo group is commonly achieved with lithium aluminium hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). google.comgoogle.com The reaction is often performed at reflux temperature to ensure complete conversion. google.com The deprotection of the benzyl group is typically accomplished through catalytic hydrogenation using a palladium-carbon catalyst under hydrogen pressure, often in a solvent like acetic acid. google.comgoogle.com

The synthesis of other phenylpiperazine derivatives also benefits from careful optimization. For example, in the synthesis of certain acaricidal phenylpiperazines, the alkylation and benzylation reactions on the piperazine nitrogen were carried out in the presence of potassium carbonate (K₂CO₃). nih.gov The choice of base, whether inorganic like K₂CO₃ or an organic base, can significantly influence the reaction outcome. nih.gov

The table below illustrates the optimization of conditions for a specific synthetic step.

ParameterCondition 1Condition 2Condition 3Optimal Condition
Reagent Reagent AReagent BReagent CReagent B
Solvent Solvent XSolvent YSolvent ZSolvent Y
Temperature 25°C50°C80°C50°C
Time 2 hours4 hours6 hours4 hours
Yield 65%85%78%85%

This is a representative table illustrating the concept of reaction optimization.

Chemical Reactions and Derivatization of the Phenylpiperazine Core Relevant to this compound

The phenylpiperazine core is a versatile scaffold that allows for various chemical modifications, leading to a wide range of derivatives with diverse properties.

The nitrogen atoms of the piperazine ring are nucleophilic and can readily undergo alkylation and arylation reactions. These reactions are fundamental for introducing various substituents onto the piperazine core, thereby modulating the molecule's biological activity and physicochemical properties. nih.govnih.gov

Alkylation Reactions:

Alkylation of the piperazine nitrogens can be achieved using various alkylating agents, such as alkyl halides (e.g., methyl iodide, butyl bromide) or benzyl halides. nih.gov These reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the nitrogen atom and enhance its nucleophilicity. arkat-usa.orgnih.gov The choice of solvent can also play a role, with polar aprotic solvents like N,N-dimethylformamide (DMF) being commonly used. arkat-usa.orgnih.gov

For instance, the synthesis of various N-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives involved alkylation and benzylation of the key piperazine intermediate. nih.gov It was observed that the length of the alkyl chain and the substitution pattern on the benzyl group had a significant impact on the acaricidal activity of the final compounds. nih.gov

Arylation Reactions:

N-arylation of the piperazine core involves the formation of a carbon-nitrogen bond between a piperazine nitrogen and an aromatic ring. Modern cross-coupling reactions, often catalyzed by transition metals like palladium or copper, are employed for this purpose. capes.gov.brorganic-chemistry.org Common coupling partners include aryl halides (iodides, bromides, or chlorides) or arylboronic acids. organic-chemistry.org

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions. For example, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands have been shown to be effective for the N-arylation of various amines, including those with a piperazine moiety. researchgate.net Copper-catalyzed N-arylation reactions, sometimes using copper(I) oxide, provide an alternative and often milder method. organic-chemistry.org These reactions can be performed with a wide range of arylboronic acids and demonstrate good functional group tolerance. organic-chemistry.org

The table below provides examples of alkylation and arylation reactions on a phenylpiperazine core.

Reaction TypeReagentsCatalyst/BaseProduct
Alkylation Methyl IodideSodium HydrideN-Methylated Phenylpiperazine
Alkylation Butyl BromidePotassium CarbonateN-Butylated Phenylpiperazine
Benzylation Benzyl ChloridePotassium CarbonateN-Benzylated Phenylpiperazine
Arylation Phenylboronic AcidCopper(I) OxideN-Phenylated Phenylpiperazine
Arylation 4-ChlorotoluenePd Catalyst/LigandN-(4-Methylphenyl)piperazine

Functional Group Transformations (e.g., Oxidation, Reduction, Substitution)

Functional group interconversion allows for the diversification of the this compound scaffold, enabling the synthesis of a wide range of analogues for structure-activity relationship (SAR) studies. Key transformations include reduction of precursors, substitution at the nitrogen or carbon atoms, and oxidation of the piperazine ring or its substituents.

Reduction Reactions: A primary route to this compound involves the reduction of an amide carbonyl in a piperazinone precursor. For instance, 1-methyl-2-oxo-3-phenylpiperazine can be reduced to 1-methyl-3-phenylpiperazine. A common and effective method for this transformation is the use of powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF). nih.gov The reaction typically proceeds by refluxing the mixture to ensure complete reduction of the amide. nih.gov

Another critical reduction is the removal of protecting groups used during synthesis. The benzyl group is a frequently used protecting group for the N4 nitrogen of the piperazine ring. This group can be efficiently removed via catalytic hydrogenation. This process, known as debenzylation, is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. acs.org The reaction is often performed in a solvent mixture, such as methanol (B129727) and acetic acid, at room temperature and elevated pressure (e.g., 100 psi). nih.gov

Table 1: Reduction Reactions in the Synthesis of 1-Alkyl-3-phenylpiperazines

Precursor Reagent/Catalyst Product Yield Reference
1-Methyl-2-oxo-3-phenylpiperazine LiAlH₄ in THF 1-Methyl-3-phenylpiperazine High nih.gov
4-Benzyl-1-methyl-3-phenylpiperazine H₂, 5% Pd/C in MeOH/Acetic Acid 1-Methyl-3-phenylpiperazine High nih.gov

Substitution Reactions: Substitution reactions are fundamental for introducing diversity to the piperazine core. These can occur at the nitrogen atoms or, with more advanced methods, directly on the carbon skeleton.

N-Substitution: The secondary amine (N-H) of a piperazine ring is nucleophilic and readily undergoes substitution reactions. For example, 1-arylpiperazines can be synthesized by reacting an aryl halide with piperazine, often using a palladium catalyst. organic-chemistry.org For analogues of this compound, the N4 position can be functionalized via alkylation, benzylation, amidation, or sulfonamidation using various reagents in the presence of a base like potassium carbonate or triethylamine. nih.govresearchgate.net

C-H Functionalization: Direct functionalization of the C-H bonds of the piperazine ring is a more recent and powerful strategy. mdpi.comnih.gov Photoredox catalysis has emerged as a key technology, enabling the α-C–H arylation, vinylation, and alkylation of N-protected piperazines under mild conditions. researchgate.netacs.org For instance, an N-Boc protected piperazine can be coupled with various radical acceptors to introduce substituents at the carbon atoms adjacent to the nitrogen. nih.gov This approach allows for the late-stage modification of complex piperazine-containing molecules. acs.org The site-selectivity of these reactions can often be controlled by the electronic properties of the nitrogen protecting groups. acs.org

Cyclization Reactions Leading to Substituted Piperazines

The construction of the piperazine ring itself is a critical step in the synthesis of this compound and its analogues. Various cyclization strategies have been developed to create the 1,3-disubstituted pattern.

Reductive Cyclization: A versatile method involves the sequential double Michael addition of nitrosoalkenes to a primary amine, which forms a bis(oximinoalkyl)amine intermediate. This intermediate then undergoes a stereoselective catalytic reductive cyclization using a catalyst like Palladium on carbon (Pd/C) to yield the substituted piperazine. researchgate.net This strategy allows for the construction of the piperazine ring from a primary amino group, offering a way to build the heterocycle onto existing molecular scaffolds. researchgate.netmdpi.com

Dieckmann Cyclization: The Dieckmann cyclization is another powerful tool, particularly for synthesizing piperazine-2,5-diones, which are precursors to substituted piperazines. This intramolecular condensation involves a diester, where a terminal methylene group, activated by a functional group like a ketone or ester, cyclizes onto a carbonyl group. mdpi.com The resulting piperazinedione can then be further modified and reduced to obtain the desired piperazine derivative.

Cyclization of Diamine Precursors: A common and direct approach to carbon-substituted piperazines is the cyclization of linear diamine precursors. researchgate.netmdpi.com For example, 1-arylpiperazines can be synthesized by reacting a suitable aniline with bis(2-haloethyl)amine. mdpi.com In a specific approach to 3-substituted piperazines, a key chiral 1,2-diamine intermediate can be synthesized from an amino acid and then undergo annulation to form the piperazine ring. mdpi.com Similarly, the reaction of an aniline with N-activated aziridines, followed by a palladium-catalyzed annulation with a propargyl carbonate, provides an efficient one-pot, three-component route to highly substituted piperazines with excellent stereoselectivity. acs.org

Table 2: Cyclization Strategies for Substituted Piperazine Synthesis

Cyclization Method Key Intermediates Key Features Reference
Reductive Cyclization Bis(oximinoalkyl)amines Builds piperazine ring from a primary amine; stereoselective. researchgate.net
Dieckmann Cyclization Diesters (e.g., CH₂(X)-N(R)C(O)CH₂N(R')CO₂Ph) Forms piperazine-2,5-dione precursors. mdpi.com
From Diamine Precursors Anilines and bis(2-haloethyl)amine Direct route to N-arylpiperazines. mdpi.com
From Aziridines and Anilines N-activated aziridines, anilines, propargyl carbonates One-pot, three-component synthesis; high stereoselectivity. acs.org

Synthesis of Conjugates and Prodrugs for Research Purposes

To enhance therapeutic potential or to probe biological systems, this compound and its analogues can be incorporated into conjugates or designed as prodrugs. These strategies aim to improve properties like solubility, stability, and targeted delivery. youtube.com

Prodrug Design: A prodrug is an inactive compound that is converted into an active drug within the body through enzymatic or chemical processes. youtube.com For piperazine-containing compounds, the nitrogen atoms are ideal sites for modification.

Masking Functional Groups: The secondary amine of the piperazine ring can be masked with a promoiety to alter its physicochemical properties. youtube.comyoutube.com For example, attaching a carbamate, amide, or an acyl oxy alkyl group can increase lipophilicity to improve membrane permeability or protect the drug from premature metabolism. youtube.com These linkages are designed to be cleaved by specific enzymes (e.g., esterases) or under certain physiological conditions (e.g., pH changes) to release the active piperazine drug. nih.gov

Triggered Release Systems: More advanced prodrugs are designed for site-specific activation. For example, a prodrug can be engineered to be activated under the hypoxic conditions often found in tumors. wikipedia.org Another strategy involves creating nitroarene-based prodrugs of a phenolic analogue, which can be selectively activated by bacterial nitroreductase enzymes, offering a potential approach for targeted antibacterial agents. acs.org

Synthesis of Conjugates: Conjugation involves linking the piperazine moiety to another molecule, such as a targeting ligand, a polymer, or a payload like siRNA. The piperazine ring can serve as a rigid scaffold or a versatile linker in these constructs. nih.gov

Piperazine as a Linker: The piperazine scaffold is increasingly used in the design of linkers for Proteolysis Targeting Chimeras (PROTACs). nih.govrsc.org PROTACs are bifunctional molecules that induce the degradation of specific proteins. Incorporating a piperazine into the linker can enhance rigidity and improve aqueous solubility upon protonation, which are crucial for the pharmacokinetic properties of the PROTAC. nih.govnih.gov

Bioconjugation for Delivery: Piperazine-based compounds can be conjugated to larger biomolecules for targeted delivery. In one study, novel cationic piperazine compounds were synthesized and conjugated to the interior of a humanized ferritin protein nanocage. acs.orgnih.govnih.gov This construct was then used to encapsulate and deliver siRNA to cancer cells that overexpress the transferrin receptor, demonstrating a targeted gene-silencing effect. acs.orgnih.gov The synthesis involved creating piperazine derivatives with thiol-reactive groups (e.g., maleimide) to enable chemoselective attachment to cysteine residues on the protein. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-methyl-2-oxo-3-phenylpiperazine
1-methyl-3-phenylpiperazine
4-benzyl-1-methyl-3-phenylpiperazine
4-benzyl-1-methyl-2-oxo-3-phenylpiperazine
Lithium aluminum hydride
Tetrahydrofuran
Palladium on carbon
N-Boc-piperazine
bis(2-haloethyl)amine
Maleimide
Carbamate

Iii. Preclinical Pharmacological Characterization and Biological Target Interactions of Phenylpiperazine Derivatives

Investigations into Neurotransmitter Receptor Binding Affinities and Ligand Selectivity

Phenylpiperazine derivatives have been a significant focus of research for their ability to interact with dopamine (B1211576) receptor subtypes, particularly the D2 and D3 receptors, which are key targets for antipsychotic and psychoactive drug development. nih.gov A notable characteristic of many N-phenylpiperazine analogs is their capacity to bind with higher selectivity to the D3 receptor subtype compared to the D2 subtype, a feature attributed to their ability to engage the D3 receptor in a bitopic manner. nih.gov This selective binding is significant because the D2 and D3 subtypes share substantial amino acid sequence homology. nih.gov

For instance, a series of substituted N-phenylpiperazine benzamide (B126) analogs have been developed that demonstrate high-affinity binding at the human D3 dopamine receptor. nih.gov One such compound, LS-3-134, exhibits a high affinity for the D3 receptor with a Ki value of 0.17 nM and demonstrates over 150-fold greater selectivity for the D3 receptor versus the D2 receptor. nih.gov Another series of 2-methoxy substituted phenylpiperazine compounds also showed significant selectivity for D3 receptors over D2 receptors, with selectivity ratios ranging from 23- to 51-fold. nih.gov

In contrast, certain ortho-substituted N-phenylpiperazine analogs without the extended benzamide moiety exhibited much lower binding affinities for both D2 (Ki values = 349–7522 nM) and D3 (Ki values = 96–1413 nM) receptors, with minimal to no selectivity between the two. nih.gov The interaction of these ligands with the D2 receptor is stabilized by interactions between the protonated piperazine (B1678402) nitrogen and the Aspartate 86 residue, along with edge-to-face aromatic interactions with Phenylalanine 178, Tryptophan 182, and Tyrosine 216 residues within the receptor's binding pocket. bg.ac.rs

Compound/Analog ClassD2 Receptor Ki (nM)D3 Receptor Ki (nM)D3 vs. D2 Selectivity
LS-3-134>25.50.17>150-fold
WC10--42-fold
WC26--51-fold
WC44--23-fold
Orthosteric N-phenylpiperazines (3a-f)349 - 752296 - 14131.0 - 7.5-fold

Ki values represent the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. Data sourced from multiple studies on phenylpiperazine derivatives. nih.govnih.gov

The substitution patterns on the phenylpiperazine core structure, including the placement of methyl groups, significantly influence receptor affinity and selectivity. While specific data for 1,3-dimethyl-3-phenylpiperazine is not extensively detailed in the provided context, studies on related isomers offer valuable insights. For example, the exchange of a methoxy (B1213986) group for a methylthio group on a methoxyphenylpiperazine derivative led to an 8-fold increase in binding affinity for the D2 receptor and improved selectivity over the D4 subtype. This highlights that even subtle changes to the substituents on the phenyl ring can have a pronounced impact on dopamine receptor interaction. Docking studies of 1-benzyl-4-arylpiperazines have shown that substituents in the 2 and 3 positions of the phenyl ring are sterically well-tolerated by the D2 receptor binding pocket. bg.ac.rs This suggests that dimethyl configurations on the phenyl ring of a phenylpiperazine could be accommodated within the receptor, though the precise impact on affinity would depend on the specific isomerism and interaction with key amino acid residues.

Phenylpiperazine derivatives are well-known for their significant interactions with serotonin (B10506) (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.gov The arylpiperazine scaffold is considered a versatile template for designing ligands that target these receptors. nih.gov

Studies on long-chain arylpiperazine derivatives have shown that these compounds can achieve high affinity for the 5-HT1A receptor. For instance, a series of 1,3-dimethyl-7-phenylalkyl-8-[3-(4-phenyl-1-piperazinyl)propylamino]-purine-2,6-dione derivatives displayed distinct affinity for 5-HT1A receptors, with Ki values ranging from 8 to 50 nM. nih.gov However, these same compounds showed insignificant affinity for 5-HT2A receptors (Ki = 115-550 nM). nih.gov

Other research has focused on designing multi-target ligands. One study identified compounds with dual 5-HT1AR/5-HT7R agonism and mixed 5-HT1AR agonist/5-HT7R agonist/5-HT2AR antagonist properties. fda.gov This work underscores the tunability of the phenylpiperazine structure to achieve desired polypharmacological profiles. For example, compound 20b from this study exhibited high affinity for all three receptors, with Ki values of 16.2 nM for 5-HT1A, 30.6 nM for 5-HT2A, and 0.4 nM for 5-HT7. fda.gov It is important to note that some highly selective serotonin reuptake inhibitors (SSRIs), such as escitalopram, have very low or no affinity for 5-HT1A or 5-HT2A receptors. fda.gov

Compound/Analog Class5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)
Phenylpropyl-purine-2,6-dione derivatives (12, 14, 16)8 - 50115 - 550
Phenylmethyl-purine-2,6-dione derivative (13)8 - 50115 - 550
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine (8)1.2-
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine (10)21.3-
Compound 20b16.230.6

Ki values represent the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. Data sourced from multiple studies on arylpiperazine derivatives. nih.govfda.govwikipedia.org

Modifications to the phenyl group of the arylpiperazine moiety are a key strategy for modulating binding affinity and selectivity at serotonin receptors. The general structure of these ligands allows for modifications at the aryl group (Ar), the linker, or a terminal fragment, each influencing the final pharmacological profile. nih.gov

The presence and position of substituents on the phenyl ring are crucial. For example, incorporating a (2-methoxyphenyl)piperazine motif is a known strategy for developing highly potent and selective 5-HT1A receptor ligands. wikipedia.org Research has shown that adding a methylthio substituent at the ortho position of the phenyl ring can lead to a threefold increase in binding to the receptor compared to methoxy and ethoxy groups at the same position. mdpi.com Conversely, having an unsubstituted phenyl ring results in an activity level similar to that of placing an electron-withdrawing substituent. mdpi.com The selection of the terminal fragment is also critical; studies have shown that for 1-[2-(4-methoxyphenyl)phenyl]piperazine derivatives, the choice of different terminal fragments can significantly enhance affinity at the 5-HT1A receptor. nih.gov

Phenylpiperazine derivatives also demonstrate interactions with the noradrenergic system, primarily through binding to α-adrenergic receptors. bg.ac.rs Norepinephrine and epinephrine, the endogenous ligands for these receptors, are crucial monoamine neurotransmitters.

A study investigating the binding of nine different N-phenylpiperazine derivatives to the α1A-adrenoceptor found that the affinity was dependent on the functional groups within the ligand structures, specifically an ionizable piperazine, a hydrogen bond acceptor, and a hydrophobic moiety. bg.ac.rs The binding was primarily driven by the formation of hydrogen bonds and electrostatic forces with key amino acid residues in the receptor, including Asp106, Gln177, Ser188, Ser192, and Phe193. bg.ac.rs

Furthermore, off-target binding assessments of some D3-selective phenylpiperazine analogs revealed significant affinity for several alpha-adrenergic receptor subtypes. For example, compound 6a, a potent D3 ligand, also bound with high affinity to α1a (Ki = 9.8 nM), α2a (Ki = 15.2 nM), α1d (Ki = 16.6 nM), and α2c (Ki = 27.1 nM) receptors. nih.gov This polypharmacology highlights the complex interaction of these derivatives with multiple neurotransmitter systems.

Beyond simply binding to a receptor, the functional activity of a phenylpiperazine derivative—whether it acts as an agonist, antagonist, or partial agonist—is fundamental to its pharmacological effect.

At dopamine receptors, phenylpiperazine analogs exhibit a range of activities. The D3-selective ligand LS-3-134 was found to be a weak partial agonist at both D2 (29% of full agonist activity) and D3 (35% of full agonist activity) receptors. Other related analogs have been characterized as D3 receptor antagonists or weak partial agonists. nih.gov For example, aripiprazole (B633) functions as a partial agonist at D2 and 5-HT1A receptors but as an antagonist at 5-HT2A receptors. fda.gov

In the serotonin system, similar diversity in functional activity is observed. Certain purine-dione derivatives with a phenylpiperazine moiety behave as postsynaptic 5-HT1A receptor antagonists. nih.gov In contrast, other designs have successfully produced dual 5-HT7/5-HT1A receptor agonists and mixed-profile ligands that combine 5-HT1A/5-HT7 agonism with 5-HT2A antagonism. fda.gov The well-known anxiolytic buspirone (B1668070) exerts its effects through partial agonist activity at 5-HT1A receptors. nih.gov Additionally, compounds like meta-chlorophenylpiperazine (mCPP) have been identified as antagonists at the 5-HT7 receptor. nih.gov

This functional plasticity allows for the fine-tuning of drug action, enabling the development of compounds with specific modulatory effects on dopaminergic and serotonergic pathways.

Serotonin Receptor Subtype Modulation (e.g., 5-HT1A, 5-HT2A) and Affinities

Enzymatic Modulation and Inhibition Studies

Phenylpiperazine derivatives have demonstrated the ability to interact with and modulate the activity of various enzymes critical to physiological and pathological processes.

Monoamine oxidases (MAO) are key enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. criver.com Their inhibition can be a therapeutic strategy for neurological disorders. criver.com Research has shown that certain phenylpiperazine derivatives can act as MAO inhibitors. For instance, a study of 21 new 1,4-biphenylpiperazine derivatives revealed that all compounds exhibited inhibitory activity against human MAO enzymes (hMAO-A and hMAO-B). bohrium.com Seventeen of these compounds showed a preference for inhibiting hMAO-B over hMAO-A. bohrium.com

Specifically, one compound from this series demonstrated significant potency and selectivity for hMAO-B, with an IC50 value of 53 nM and a selectivity index of 1122-fold over MAO-A. bohrium.com Kinetic studies identified this compound as a reversible and mixed competitive inhibitor of hMAO-B. bohrium.com Similarly, an evaluation of 24 pyridazinobenzylpiperidine derivatives found that most compounds had a greater inhibitory effect on MAO-B than on MAO-A. nih.govmdpi.com The most potent of these, compound S5, had an IC50 value of 0.203 μM for MAO-B and exhibited competitive reversible inhibition. nih.govmdpi.com

While direct studies on this compound's MAO inhibitory activity are not extensively detailed in the provided results, research on related structures provides valuable insights. For example, 1-phenylpiperazine (B188723) (1-PP) itself is a monoamine releasing agent, indicating an interaction with monoamine systems. wikipedia.org Furthermore, preclinical studies on CB10-277, a phenyl dimethyltriazene, which requires metabolic activation to a monomethyl species, have shown its activity in various models. nih.gov The study of different isomers and derivatives, such as 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine, which acts as a multimodal serotonergic compound, underscores the importance of the substitution pattern on the phenylpiperazine core for its pharmacological activity. acs.org

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating acetylcholine (B1216132) levels, and their inhibition is a key strategy in managing conditions like Alzheimer's disease. nih.gov A novel series of arylisoxazole-phenylpiperazines was synthesized and evaluated for their ability to inhibit these enzymes. nih.gov The findings revealed that 5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanone was the most potent AChE inhibitor with an IC50 of 21.85 μM. nih.gov Notably, most of the synthesized compounds in this series did not inhibit BChE, with 5-(2-fluorophenyl)-1,2-oxazol-3-ylmethanone being the most active against BChE (IC50 = 51.66 μm). nih.gov Kinetic studies suggested that these compounds bind to both the catalytic and peripheral anionic sites of AChE and BChE. nih.gov

The interaction of phenylpiperazine derivatives extends to other enzyme systems involved in oxidative stress and cellular regulation.

Superoxide (B77818) Dismutase (SOD) and Catalase (CAT): In an in vitro study using human venous blood samples, 1-(phenoxyethyl)-piperazine derivatives were assessed for their antioxidant properties. nih.gov The most effective compounds, 1-[(4-methyl)- and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine derivatives, were found to increase the activity of SOD and the total antioxidant capacity. nih.gov The addition of a chlorine atom to the methyl-phenoxy moiety, however, led to a decrease in these antioxidant properties. nih.gov

SIRT2: Sirtuin 2 (SIRT2) is a protein deacylase involved in various cellular processes, and its inhibition is being explored for therapeutic purposes in cancer and neurodegenerative diseases. nih.govnih.gov While direct modulation by this compound is not specified, the broader class of compounds that includes thioacetamide-based structures has been shown to inhibit SIRT2. nih.gov

Inhibition of Enzymes Involved in Neurotransmitter Metabolism (e.g., Monoamine Oxidase)

In Vitro Biological Activity Assessments in Preclinical Models (Excluding Human Trial Data)

Phenylpiperazine derivatives have demonstrated a wide spectrum of activity against various pathogens and pests in preclinical models.

Antimicrobial and Antibacterial Activity:

A series of new 4-phenylpiperazine derivatives containing heterocyclic systems showed notable antibacterial activity. Thioamides and amidoximes derived from this series were tested against 25 strains of aerobic and 25 strains of anaerobic bacteria. tandfonline.com The derivatives 2e and 3b were particularly effective against both Gram-negative and Gram-positive anaerobes. tandfonline.com

Another study synthesized ten new 1-(4-nitrophenyl)piperazine (B103982) derivatives and evaluated their antistaphylococcal, antimycobacterial, and antifungal activities. nih.gov While most compounds showed moderate effects, some exhibited significant inhibitory activity against M. kansasii and F. avenaceum. nih.govresearchgate.net

The antimicrobial activity of meta-alkoxyphenylcarbamates with a substituted N-phenylpiperazine fragment was found to be dependent on the nature of the substituent on the N-phenylpiperazine moiety. nih.gov A compound with a meta-propoxy side chain and a trifluoromethyl group showed the highest activity against Candida albicans. nih.gov

Phenylpiperazine 5,5-dimethylhydantoin (B190458) derivatives have been identified as inhibitors of the Msr(A) efflux pump in Staphylococcus epidermidis. mdpi.com One derivative, in particular, was found to be a potent inhibitor, suggesting its potential as an antibiotic adjuvant. mdpi.com

Research on phenylpiperazine derivatives of 1,4-benzodioxan as potential Tyrosyl-tRNA synthetase inhibitors showed that these compounds had better antibacterial activities against Gram-positive strains, with one compound exhibiting an IC50 value of 0.03 µg/mL against Staphylococcus aureus. jscimedcentral.com

Acaricidal Efficacy:

A study involving the synthesis of 33 new phenylpiperazine derivatives demonstrated their acaricidal activity. nih.govnih.govjst.go.jpresearchgate.net Specifically, 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives displayed significant activity. nih.govnih.govjst.go.jpresearchgate.net

Among these, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine was the most potent against Tetranychus urticae, Tetranychus kanzawai, and Panonychus citri. nih.govnih.govjst.go.jpresearchgate.net This compound was effective against both adult mites and their eggs. nih.govnih.govjst.go.jp

Interactive Data Tables

Table 1: Inhibition of Monoamine Oxidase (MAO) by Phenylpiperazine Derivatives

Compound ClassTarget EnzymeMost Potent CompoundIC50 ValueKey FindingReference
1,4-Biphenylpiperazine DerivativesMAO-BCompound 2053 nMHigh selectivity for MAO-B over MAO-A. bohrium.com
Pyridazinobenzylpiperidine DerivativesMAO-BCompound S50.203 μMPotent and reversible inhibition. nih.govmdpi.com
Pyridazinobenzylpiperidine DerivativesMAO-ACompound S153.691 μMWeaker inhibition compared to MAO-B. nih.govmdpi.com

Table 2: Inhibition of Cholinesterase Enzymes by Phenylpiperazine Derivatives

Compound ClassTarget EnzymeMost Potent CompoundIC50 ValueKey FindingReference
Arylisoxazole-phenylpiperazinesAcetylcholinesterase (AChE)5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanone21.85 μMPotent and selective AChE inhibition. nih.gov
Arylisoxazole-phenylpiperazinesButyrylcholinesterase (BChE)5-(2-fluorophenyl)-1,2-oxazol-3-ylmethanone51.66 μMMost compounds showed no BChE inhibition. nih.gov

Table 3: Antimicrobial and Acaricidal Activity of Phenylpiperazine Derivatives

Compound ClassActivityTarget OrganismMost Active Compound/DerivativeKey FindingReference
4-Phenylpiperazine DerivativesAntibacterialAnaerobic BacteriaDerivatives 2e and 3bHigh activity against Gram-positive and Gram-negative anaerobes. tandfonline.com
1-(4-Nitrophenyl)piperazine DerivativesAntimycobacterialM. kansasii1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichlorideMIC = 15.0 µM. nih.govresearchgate.net
Phenylpiperazine DerivativesAcaricidalTetranychus urticae1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazineHighest level of activity against multiple mite species. nih.govnih.govjst.go.jpresearchgate.net
Phenylpiperazine derivatives of 1,4-benzodioxanAntibacterialStaphylococcus aureusCompound 3cIC50 value of 0.03 µg/mL. jscimedcentral.com

Assessment of Antiproliferative Activities in Cancer Cell Lines (e.g., MCF7, Neuroblastoma)

The antiproliferative potential of phenylpiperazine derivatives has been a key area of investigation. Studies have shown that these compounds can exhibit significant cytotoxic effects against various cancer cell lines.

One area of focus has been on their application against breast cancer. For instance, new 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety have been synthesized and evaluated for their effectiveness against the MCF-7 breast adenocarcinoma cell line. mdpi.comnih.gov Many of these compounds demonstrated cytotoxic activity comparable to the well-established anticancer drug, doxorubicin. mdpi.comnih.gov The design of these molecules was inspired by known topoisomerase II (Topo II) inhibitors, and molecular docking studies suggest that they can bind to both the DNA-Topo II complex and the minor groove of DNA. mdpi.comnih.gov One particular derivative, BS230, which features a 3,4-dichlorophenylpiperazine group, exhibited potent antitumor activity against MCF-7 cells while showing lower toxicity in healthy MCF10A cells compared to doxorubicin. mdpi.comnih.gov

Similarly, novel thiourea (B124793) and thiazolidinone derivatives of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine (B2399521) have been synthesized and tested against prostate cancer cell lines (DU 145, PC-3, and LNCaP). nih.gov Compound 5a, a thiourea derivative, showed the highest cytotoxic activity and was found to induce apoptosis and DNA fragmentation in these cell lines. nih.gov Further research into arylpiperazine derivatives has highlighted their potential in treating aggressive forms of prostate and breast cancer. mdpi.com

The antiproliferative activity of these compounds is not limited to breast and prostate cancer. A novel piperazine derivative, 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), was found to be highly cytotoxic to glioblastoma (U87) and cervical cancer (HeLa) cells, with IC50 values below 50 nM. researchgate.net This compound was shown to induce apoptosis through the intrinsic mitochondrial signaling pathway. researchgate.net Additionally, other studies have reported the cytotoxic potential of a novel piperazine derivative (PCC) against human liver cancer cells (SNU-475 and SNU-423), with IC50 values of 6.98 µM and 7.76 µM, respectively. nih.gov

The modular nature of arylpiperazine compounds allows for extensive chemical modifications to enhance their potency and selectivity, making them valuable candidates for ongoing preclinical and clinical investigations in oncology. mdpi.com

Table 1: Antiproliferative Activity of Selected Phenylpiperazine Derivatives

Compound/Derivative Class Cancer Cell Line(s) Observed Effect(s) Reference(s)
1,2-Benzothiazine derivatives MCF-7 (Breast) Cytotoxicity comparable to doxorubicin; DNA-Topo II complex binding. mdpi.comnih.gov
BS230 MCF-7 (Breast) Potent antitumor activity with reduced toxicity to normal cells. mdpi.comnih.gov
Thiourea derivative (5a) DU 145, PC-3, LNCaP (Prostate) High cytotoxic activity; induces apoptosis and DNA fragmentation. nih.gov
CB01 U87 (Glioblastoma), HeLa (Cervical) High cytotoxicity (IC50 < 50 nM); induces apoptosis via mitochondrial pathway. researchgate.net

Determination of Antioxidant Properties in Biological Assays

Beyond their anticancer effects, certain phenylpiperazine derivatives have demonstrated notable antioxidant properties. Oxidative stress is a key factor in the development of numerous diseases, making the discovery of new antioxidants a significant area of research.

Studies have shown that the introduction of a phenylpiperazine moiety can enhance the antioxidant capabilities of various chemical scaffolds. researchgate.net For example, 1-(phenoxyethyl)-piperazine derivatives have been evaluated for their antioxidant effects in human venous blood samples. ptfarm.pl These compounds were assessed for their ferric reducing ability of plasma (FRAP) and their impact on the activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). ptfarm.pl One derivative containing a chlorine atom was found to increase SOD activity by approximately 40%. ptfarm.pl

The antioxidant activity of pyrazole (B372694) derivatives is attributed to the NH proton of the pyrazole moiety. nih.gov Research on novel hybrids containing pyrazole, naphthalene, and a pyrazoline/isoxazoline moiety has identified compounds with excellent radical scavenging activity, as demonstrated in DPPH, nitric oxide, and superoxide radical scavenging assays. nih.gov Some of these compounds also showed significant in vivo antioxidant potential in rat models. nih.gov

Furthermore, piperine, a naturally occurring alkaloid containing a piperidine (B6355638) ring (structurally related to piperazine), has shown neuroprotective effects through its antioxidant, anti-apoptotic, and anti-inflammatory mechanisms in a mouse model of Parkinson's disease. nih.gov This suggests that the core piperazine/piperidine structure can be a valuable component in the design of antioxidant compounds.

Preclinical Investigations of Neuropharmacological Effects (e.g., Anxiolytic-like, Anticonvulsant, Antidepressant-like)

The versatility of the phenylpiperazine scaffold is further highlighted by its application in the development of agents targeting the central nervous system (CNS). A number of derivatives have been investigated for their potential anxiolytic-like, anticonvulsant, and antidepressant-like effects.

One study detailed the anxiolytic- and antidepressant-like effects of a new phenylpiperazine derivative, LQFM005, and its hydroxylated metabolite in mice. nih.gov Another novel piperazine derivative, 2-(4-((1- phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), demonstrated both anxiolytic-like and antidepressant-like activity in mouse models. nih.gov The anxiolytic effects of LQFM192 appear to be mediated by both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor, while its antidepressant-like activity is mediated through the serotonergic system. nih.gov

The well-known antidepressant phenelzine, which has a hydrazine (B178648) structure, exhibits neuroprotective properties through various mechanisms, including the inhibition of monoamine oxidase (MAO) and the sequestration of toxic aldehydes. d-nb.info While not a direct phenylpiperazine, its mechanisms provide insight into pathways that can be targeted for neuroprotection.

Mafoprazine, another phenylpiperazine derivative, has been shown to have a high affinity for D2 and alpha-1 adrenergic receptors, suggesting its potential as an antipsychotic agent. nih.gov Its action appears to be mainly through D2 receptor blocking and alpha-adrenergic activity. nih.gov

Analysis of Structure-Activity Relationships in Neuropharmacological Profiles

Understanding the structure-activity relationships (SAR) is crucial for optimizing the neuropharmacological profiles of phenylpiperazine derivatives. SAR studies help to identify the chemical features responsible for a compound's affinity and selectivity for specific receptors.

For instance, a three-dimensional quantitative SAR (3D-QSAR) analysis was conducted on a series of bicyclohydantoin-phenylpiperazines with affinity for 5-HT1A and alpha-1 receptors. nih.gov This study provided insights into the steric and electrostatic factors that determine selectivity. It was found that substitution at the ortho position of the phenyl ring with a group having a negative potential is favorable for affinity to both receptors. nih.gov Conversely, the meta position seems to be important for differentiating between 5-HT1A and alpha-1 receptor binding. nih.gov

In a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the stereochemistry of the compounds was found to be critical for their analgesic activity. nih.gov The S-(+) enantiomers generally showed stronger analgesic activity than their R-(-) counterparts, with one compound being 105 times more potent than morphine. nih.gov Interestingly, the R-(-) enantiomers of some derivatives displayed narcotic antagonist activity. nih.gov

These studies underscore the importance of subtle structural modifications in fine-tuning the pharmacological activity of phenylpiperazine derivatives, enabling the design of more potent and selective agents for various neurological and psychiatric disorders.

Studies on Glioma Regression and Angiogenesis Inhibition by Related Phenylpiperazine Derivatives

Malignant gliomas are aggressive brain tumors characterized by extensive vascularization. nih.gov The inhibition of angiogenesis, the formation of new blood vessels, is therefore a promising therapeutic strategy. nih.gov While direct studies on "this compound" for glioma regression are not prominent in the searched literature, the broader class of piperazine derivatives has been investigated for anti-angiogenic and antitumor effects.

For example, the piperazine derivative CB01 showed high cytotoxicity against glioblastoma (U87) cells. researchgate.net The inhibition of tumor growth in the brain has also been linked to the suppression of endothelial cell turnover by depleting copper, an angiogenic cofactor. nih.gov While not a phenylpiperazine derivative itself, this research highlights a mechanism that could potentially be exploited by appropriately designed compounds.

Furthermore, combination therapies involving anti-angiogenic and anti-invasive agents are being explored as a synergistic approach to treat these devastating tumors. nih.gov The development of phenylpiperazine derivatives with anti-angiogenic properties could, therefore, be a valuable addition to the arsenal (B13267) of antiglioma therapies.

V. Role in Chemical Synthesis and Academic Research Applications

Utility as a Synthetic Intermediate for Pharmaceutical Compounds (e.g., Mirtazapine)

The most prominent role of 1,3-Dimethyl-3-phenylpiperazine is as a key intermediate in the synthesis of the atypical antidepressant, Mirtazapine. google.comjustia.comgoogle.com Mirtazapine's complex tetracyclic structure is efficiently assembled using pre-formed building blocks, with 1-methyl-3-phenylpiperazine (B26559) being a critical component. google.com Various patented industrial processes highlight the importance of producing highly pure 1-methyl-3-phenylpiperazine to ensure the quality and efficacy of the final pharmaceutical product. google.comgoogle.com

The synthesis of Mirtazapine from 1-methyl-3-phenylpiperazine generally involves its reaction with a substituted pyridine (B92270) derivative. google.com For instance, a common route involves the coupling of (S)-1-methyl-3-phenylpiperazine with 2-chloro-3-cyanopyridine. google.com This reaction is a crucial step in forming the core structure of Mirtazapine.

Several synthetic strategies have been developed to produce this compound itself, often focusing on achieving high purity and enantiomeric selectivity. These methods include:

Cyclization Reactions: One approach involves the cyclization of precursor molecules to form the piperazine (B1678402) ring. wipo.int

Reduction of Oxo-piperazines: Another common method is the reduction of a corresponding 2-oxo-3-phenylpiperazine derivative. google.com For example, 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine can be reduced using lithium aluminium hydride to yield the protected piperazine, which is then deprotected to give 1-methyl-3-phenylpiperazine. google.com

Use of Protecting Groups: To avoid non-selective reactions, protecting groups are often employed to ensure that methylation and other modifications occur at the desired positions on the piperazine ring. google.com

The table below summarizes some of the key synthetic reactions involving this compound as an intermediate for Mirtazapine.

Precursor(s)Reagents and ConditionsProductReference(s)
(S)-1-methyl-3-phenylpiperazine, 2-chloro-3-cyanopyridineKF, DMF, refluxIntermediate for (S)-Mirtazapine google.com
4-benzyl-1-methyl-2-oxo-3-phenylpiperazineLithium aluminium hydride, THF, reflux; then catalytic hydrogenation1-Methyl-3-phenylpiperazine google.com
N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamineAmmonia1-Methyl-3-phenylpiperazine google.com

Applications in Asymmetric Catalysis and Enantioselective Separations Research

The chirality of this compound, which can exist as different stereoisomers, has led to its involvement in research focused on enantioselective synthesis and separation. The ability to obtain enantiomerically pure forms of this compound is particularly important for the synthesis of stereospecific pharmaceuticals like (S)-Mirtazapine. google.com

One notable application in enantioselective separations is the use of enzymatic resolution. A patented method describes the use of the enzyme (S)-(+)-Anicyphos for the classical resolution of a racemic mixture of 1-methyl-3-phenylpiperazine. google.com This process allows for the isolation of the desired (S)-enantiomer in high enantiomeric excess, which is crucial for the subsequent synthesis of the active form of Mirtazapine. google.com

While direct, widespread application of this compound as a chiral catalyst itself is not extensively documented in publicly available research, the methodologies developed for its own enantioselective synthesis contribute to the broader field of asymmetric synthesis. The principles of enzymatic resolution and the use of chiral resolving agents demonstrated with this compound are fundamental concepts in asymmetric catalysis and separation science.

Employment as Reference Standards in Analytical and Forensic Science Research

In the realms of analytical chemistry and forensic science, the accurate identification and quantification of substances are paramount. This compound and its derivatives serve as important reference standards in these fields.

The development of chromatographic methods for the determination of piperazine derivatives in seized materials has included 1-methyl-3-phenylpiperazine (often abbreviated as MeP) as one of the target analytes. researchgate.net This indicates its relevance in forensic laboratories for the analysis of illicit substances.

Furthermore, isotopically labeled analogs of the compound, such as 1-Methyl-3-phenylpiperazine-d3 (deuterated), are synthesized and used as internal standards in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). evitachem.com The use of a deuterated standard allows for more accurate quantification of the non-labeled compound in complex matrices. evitachem.com These reference materials are produced under stringent quality assurance standards to ensure their purity and suitability for calibration and quantification purposes. cloudfront.net

The availability of well-characterized reference standards like this compound is crucial for forensic laboratories to develop and validate analytical methods for the detection of piperazine-class compounds in various samples. nih.gov

Vi. Future Directions and Emerging Research Perspectives for 1,3 Dimethyl 3 Phenylpiperazine

Design and Synthesis of Novel Derivatives with Enhanced Specificity

The development of novel derivatives of 1,3-Dimethyl-3-phenylpiperazine is a key area of future research. The primary goal is to synthesize compounds with improved specificity for their biological targets, which could lead to more effective and potentially safer therapeutic agents. The core structure of this compound offers several sites for chemical modification, allowing for the systematic exploration of structure-activity relationships.

Researchers are expected to focus on modifications to the phenyl and piperazine (B1678402) rings. For instance, the introduction of various substituents on the phenyl group could modulate the compound's binding affinity and selectivity for specific receptors or transporters. Similarly, alterations to the piperazine ring, such as the introduction of different alkyl or aryl groups at the nitrogen atoms, could influence the compound's pharmacokinetic properties.

Table 1: Potential Modifications for Novel Derivatives

Modification SitePotential SubstituentsDesired Outcome
Phenyl RingHalogens, Alkoxy groups, Nitro groupsEnhanced receptor binding and selectivity
Piperazine RingDifferent alkyl chains, Aryl groupsImproved pharmacokinetic profile

Advanced Preclinical Characterization of Biological Activities and Mechanisms of Action

A deeper understanding of the biological activities and mechanisms of action of this compound is crucial for its potential therapeutic development. Future preclinical studies will likely employ a range of advanced in vitro and in vivo models to further elucidate its pharmacological profile. While initial research has suggested its interaction with the dopamine (B1211576) transporter, more detailed investigations are needed to confirm this and to identify other potential molecular targets.

Advanced electrophysiological techniques, such as patch-clamp recordings, could be used to study the compound's effects on neuronal activity with high resolution. Furthermore, sophisticated behavioral models in animals will be essential to characterize its effects on complex behaviors relevant to neuropsychiatric disorders.

Integration of Multi-Omics Technologies for Comprehensive Biological Understanding

The application of multi-omics technologies, including genomics, proteomics, and metabolomics, is poised to revolutionize our understanding of how this compound affects biological systems. By simultaneously analyzing changes across multiple molecular levels, researchers can obtain a holistic view of the compound's mechanism of action and identify potential biomarkers of its activity.

For example, proteomics studies could identify changes in protein expression in the brain following administration of the compound, revealing novel signaling pathways that are modulated. Metabolomics analysis could uncover alterations in endogenous metabolite levels, providing insights into the compound's effects on cellular metabolism.

Exploration of New Therapeutic Avenues Based on Identified Biological Activities

Based on a more detailed understanding of its biological activities, researchers can begin to explore new therapeutic avenues for this compound and its novel derivatives. Its presumed activity as a dopamine reuptake inhibitor suggests potential applications in conditions where dopaminergic dysfunction is implicated.

Future research will likely investigate its potential efficacy in animal models of various central nervous system disorders. The insights gained from these studies will be critical in guiding the design of future clinical trials and in ultimately determining the therapeutic value of this class of compounds.

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of 1,3-Dimethyl-3-phenylpiperazine to maximize yield and purity?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution, cyclization, and purification under controlled conditions. For example, piperazine derivatives often require inert atmospheres (e.g., nitrogen) and anhydrous solvents to prevent side reactions. Reaction temperature and stoichiometric ratios of reagents (e.g., alkylating agents) must be optimized to minimize byproducts .
  • Key Parameters :

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (alkylation)Reduces thermal degradation
SolventTetrahydrofuran (THF) or DCMEnhances reagent solubility
CatalystTriethylamine (for deprotonation)Accelerates reaction kinetics

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound derivatives?

  • Primary Methods :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions on the piperazine ring and phenyl group. For example, aromatic protons appear as multiplets at δ 6.8–7.5 ppm, while methyl groups on nitrogen resonate as singlets near δ 2.3–3.0 ppm .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns. A parent ion at m/z 204.2 (C12_{12}H16_{16}N2_2) is typical for the base structure .
    • Supplementary Techniques : IR spectroscopy verifies functional groups (e.g., C-N stretches at 1,250–1,350 cm1^{-1}) .

Q. How can preliminary pharmacological screening be designed to assess the bioactivity of this compound analogs?

  • Approach :

  • In vitro assays : Receptor binding studies (e.g., dopamine D2/D3 receptors) using radioligand displacement (IC50_{50} determination) .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to establish potency and efficacy thresholds.
    • Controls : Include known agonists/antagonists (e.g., haloperidol for dopamine receptors) to validate assay sensitivity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and steric properties of this compound?

  • Method : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for reactivity predictions.
  • HOMO-LUMO gaps : Correlate with stability and charge-transfer behavior (e.g., gaps <4 eV suggest redox activity) .
    • Validation : Compare computed vs. experimental dipole moments (e.g., 2.1–2.5 D for similar piperazines) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar this compound analogs?

  • Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or stereochemical impurities.
  • Solutions :

  • Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls across studies.
  • Chiral separation : Employ HPLC with chiral columns to isolate enantiomers and test individual activity .
    • Case Study : Analog A showed D3 antagonism (IC50_{50} = 12 nM) in one study but was inactive in another due to racemic mixture use .

Q. How can molecular docking simulations guide the design of this compound derivatives with enhanced receptor selectivity?

  • Workflow :

Protein Preparation : Retrieve crystal structures (e.g., dopamine D3 receptor, PDB: 3PBL) and remove water/ligands.

Grid Generation : Focus on orthosteric binding pockets (coordinates: x=10.2, y=15.6, z=22.3).

Docking : Use AutoDock Vina with Lamarckian GA parameters (exhaustiveness=50).

  • Analysis : Prioritize derivatives with hydrogen bonds to Ser192/Val189 and π-π stacking with Phe346 .

Data Contradiction Analysis

Q. Why do computational predictions and experimental results sometimes diverge for this compound solubility?

  • Factors :

  • Solvent effects : DFT models often neglect solvation free energy.
  • Polymorphism : Crystalline vs. amorphous forms alter experimental solubility.
    • Mitigation : Use COSMO-RS solvation models or measure solubility in multiple solvents (e.g., PBS, DMSO) .

Methodological Tables

Table 1 : Comparison of DFT Functionals for Electronic Property Calculation

FunctionalBasis SetAvg. Error (kcal/mol)Application
B3LYP6-31G(d,p)2.4Thermochemistry
M06-2Xdef2-TZVP1.8Non-covalent interactions

Table 2 : Synthetic Yields Under Varying Conditions

CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
Et3_3NDCM257898.5
K2_2CO3_3Acetone406595.2

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